Lithium(1+)5-tert-butylthiophene-3-sulfinate
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Overview
Description
Lithium(1+)5-tert-butylthiophene-3-sulfinate is an organolithium compound that features a lithium ion coordinated to a 5-tert-butylthiophene-3-sulfinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)5-tert-butylthiophene-3-sulfinate typically involves the reaction of 5-tert-butylthiophene-3-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)5-tert-butylthiophene-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or other oxidized derivatives.
Reduction: It can be reduced to form thiolates or other reduced species.
Substitution: The lithium ion can be substituted with other cations, and the tert-butyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonates, thiolates, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Lithium(1+)5-tert-butylthiophene-3-sulfinate has several scientific research applications:
Mechanism of Action
The mechanism of action of lithium(1+)5-tert-butylthiophene-3-sulfinate involves its ability to form strong carbon-lithium bonds, which can participate in various chemical reactions. The lithium ion acts as a Lewis acid, facilitating the formation of reactive intermediates. The tert-butylthiophene moiety provides steric hindrance and electronic effects that influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyllithium: Another organolithium compound with similar reactivity but different structural properties.
Lithium 5-tert-butylpyridine-2-sulfinate: A compound with a similar sulfinate group but different aromatic ring structure.
Lithium 6-tert-butoxypyridine-3-sulfinate: Another related compound with a different substituent on the aromatic ring.
Uniqueness
Lithium(1+)5-tert-butylthiophene-3-sulfinate is unique due to its specific combination of a lithium ion with a 5-tert-butylthiophene-3-sulfinate moiety. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C8H11LiO2S2 |
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Molecular Weight |
210.3 g/mol |
IUPAC Name |
lithium;5-tert-butylthiophene-3-sulfinate |
InChI |
InChI=1S/C8H12O2S2.Li/c1-8(2,3)7-4-6(5-11-7)12(9)10;/h4-5H,1-3H3,(H,9,10);/q;+1/p-1 |
InChI Key |
CFXZZKXJPUREGZ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)(C)C1=CC(=CS1)S(=O)[O-] |
Origin of Product |
United States |
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